![molecular formula C22H16F4N2O6 B5163361 dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate](/img/structure/B5163361.png)
dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate, also known as DTPB, is a chemical compound that has been extensively studied for its potential applications in various fields of science. DTPB is a bis-carbamate derivative of tetrafluorinated bisphenol A and is commonly used as a crosslinking agent in the synthesis of polymers.
Mechanism of Action
The mechanism of action of dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate is not well understood. However, it is believed that the compound works by crosslinking the polymer chains, which improves their mechanical properties. dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate may also work by disrupting the cell membranes of microorganisms, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate are not well understood. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate has also been shown to have antimicrobial properties and can be used as a coating material for medical devices to prevent infections.
Advantages and Limitations for Lab Experiments
The advantages of using dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate in lab experiments include its high yield, low toxicity, and antimicrobial properties. However, the limitations of using dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate include its high cost and limited availability.
Future Directions
There are several future directions for the research on dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate. One potential area of research is the development of new synthesis methods for dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate that are more cost-effective and environmentally friendly. Another potential area of research is the study of the antimicrobial properties of dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate and its potential applications in the field of biomedicine. Additionally, the use of dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate as a crosslinking agent in the synthesis of polymers could be further explored to improve the mechanical properties of these materials.
Synthesis Methods
The synthesis of dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate involves the reaction of bisphenol A with phosgene to form bischloroformate, which is then reacted with 2,3,5,6-tetrafluoro-1,4-phenylenediamine to form dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under anhydrous conditions. The yield of dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate is typically high, and the compound can be purified using standard techniques, such as recrystallization or chromatography.
Scientific Research Applications
Dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate has been extensively studied for its potential applications in various fields of science. In the field of materials science, dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate is commonly used as a crosslinking agent in the synthesis of polymers. The crosslinking of polymers using dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate improves their mechanical properties, such as tensile strength and elasticity, and makes them more resistant to degradation. dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate has also been studied for its potential applications in the field of biomedicine. It has been shown to have antimicrobial properties and can be used as a coating material for medical devices to prevent infections.
properties
IUPAC Name |
methyl N-[4-[2,3,5,6-tetrafluoro-4-[4-(methoxycarbonylamino)phenoxy]phenoxy]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N2O6/c1-31-21(29)27-11-3-7-13(8-4-11)33-19-15(23)17(25)20(18(26)16(19)24)34-14-9-5-12(6-10-14)28-22(30)32-2/h3-10H,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRCKKUKDGJJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)NC(=O)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

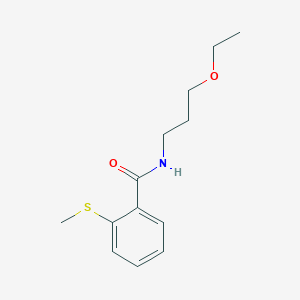
![2-[tert-butyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride](/img/structure/B5163280.png)
![4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5163285.png)
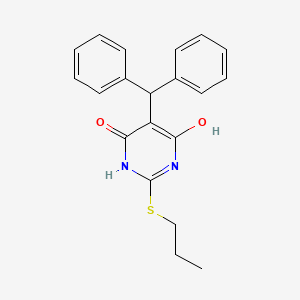
![2-dibenzo[b,d]furan-3-yl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5163298.png)
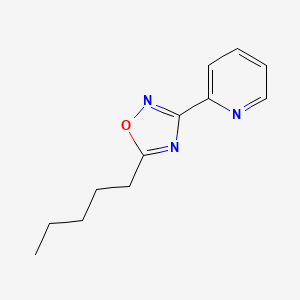
![2-benzyl-1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5163313.png)
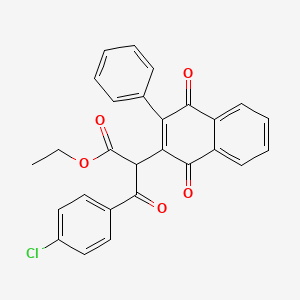
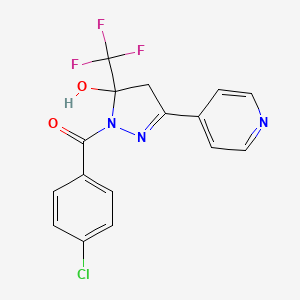
![ethyl [2,2,2-trifluoro-1-[(3-nitrophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5163339.png)
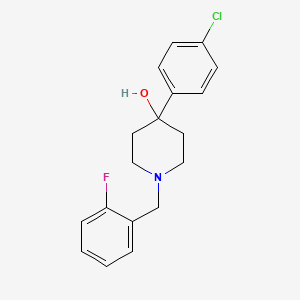

![5-[4-(3-pyridinylmethyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5163369.png)
![1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B5163396.png)